1-Butenylboronic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

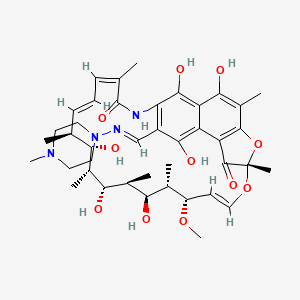

1-Butenylboronic Acid is a type of boronic acid . Boronic acids are compounds that contain a boronic acid functional group (RB(O)O). They are known for their ability to form reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc .

Synthesis Analysis

Boronic acids, including 1-Butenylboronic Acid, can be synthesized through various methods. One common method is the electrophilic trapping of arylmetal intermediates with borates . Another method involves the transition-metal-catalyzed coupling between alkyl halides/triflates and diboronyl reagents .

Molecular Structure Analysis

The molecular structure of 1-Butenylboronic Acid consists of a boronic acid functional group attached to a butenyl group . The boronic acid group is capable of forming reversible covalent complexes with diols, which is a key characteristic of boronic acids .

Chemical Reactions Analysis

Boronic acids, including 1-Butenylboronic Acid, are known for their ability to form reversible covalent complexes with diols . This property allows them to be used in a variety of chemical reactions, including metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .

Physical And Chemical Properties Analysis

Boronic acids, including 1-Butenylboronic Acid, have unique physical and chemical properties. They are stable and generally non-toxic . They can form reversible covalent complexes with diols, which allows them to be used in various synthetic reactions . The pKa of boronic acids can be determined using 11B NMR spectroscopy .

Wissenschaftliche Forschungsanwendungen

Sensing Applications

Boronic acids, including 1-Butenylboronic Acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These sensing applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label biological molecules, cells, or tissues for detection or tracking .

Protein Manipulation and Modification

Boronic acids have been used for the manipulation and modification of proteins . This includes the use of boronic acids to modify the structure or function of proteins, or to manipulate proteins for various research applications .

Separation Technologies

Boronic acids have been used in separation technologies . This involves the use of boronic acids to separate different types of molecules based on their interactions with the boronic acid .

Development of Therapeutics

Boronic acids have been used in the development of therapeutics . This includes the use of boronic acids in the design and synthesis of new drugs or therapeutic agents .

Electrophoresis of Glycated Molecules

Boronic acids have been used for electrophoresis of glycated molecules . This involves the use of boronic acids to separate glycated molecules based on their size and charge .

Building Materials for Microparticles

Boronic acids have been used as building materials for microparticles for analytical methods . This involves the use of boronic acids to construct microparticles that can be used in various analytical methods .

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This involves the use of boronic acids to create polymers that can release insulin in a controlled manner .

Wirkmechanismus

The mechanism of action of boronic acids involves the formation of reversible covalent complexes with diols . This property allows boronic acids to interact with various biological molecules, leading to various biological effects. For example, the introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .

Safety and Hazards

Zukünftige Richtungen

Boronic acids, including 1-Butenylboronic Acid, have a wide range of potential applications. They can be used in the development of new drugs, as sensors, in delivery systems, and more . The future of boronic acid research lies in extending studies to obtain new promising drugs and in exploring their potential uses in various fields .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 1-Butenylboronic Acid can be achieved through a two-step process involving the reaction of 1-Butenylmagnesium bromide with boron trifluoride etherate followed by hydrolysis.", "Starting Materials": [ "1-Butene", "Magnesium", "Bromine", "Boron trifluoride etherate", "Water", "Sodium hydroxide" ], "Reaction": [ "Step 1: Preparation of 1-Butenylmagnesium bromide by reacting 1-Butene with magnesium and bromine in diethyl ether.", "Step 2: Reaction of 1-Butenylmagnesium bromide with boron trifluoride etherate to form 1-Butenylboronate ester.", "Step 3: Hydrolysis of 1-Butenylboronate ester with water and sodium hydroxide to yield 1-Butenylboronic Acid." ] } | |

CAS-Nummer |

852458-12-9 |

Produktname |

1-Butenylboronic Acid |

Molekularformel |

C₄H₉BO₂ |

Molekulargewicht |

99.92 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.